molecular formula C13H12ClN5 B12184443 N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12184443
M. Wt: 273.72 g/mol
InChI Key: CWSNAEGQLBIARC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound belonging to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group.

Preparation Methods

The synthesis of N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold. The synthetic routes often include steps such as nucleophilic substitution, cyclization, and functional group transformations. Reaction conditions may vary, but common reagents include bases like sodium hydride or potassium carbonate, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon .

Chemical Reactions Analysis

N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of serine/threonine-protein kinase pim-1, which plays a role in cell proliferation and survival . The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar compounds to N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs .

Properties

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C13H12ClN5/c1-9-16-17-13-7-6-12(18-19(9)13)15-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,18)

InChI Key

CWSNAEGQLBIARC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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